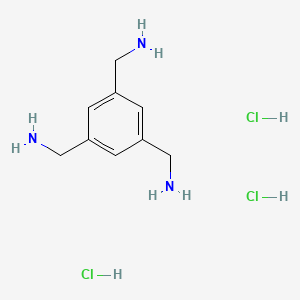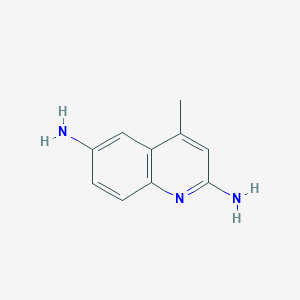
N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride (N-PMB-TFEB) is an organic compound used in various scientific experiments and research. It is a white, crystalline powder with a molecular weight of 437.93 g/mol and a melting point of 160-163°C. N-PMB-TFEB is an important intermediate for the synthesis of a variety of pharmaceuticals and agrochemicals, and it has been used in various scientific applications such as organic synthesis, drug discovery, and biochemistry.
科学的研究の応用
Ventricular Arrhythmias
Flecainide is an IC antiarrhythmic drug (AAD) that received FDA approval in 1984 for the treatment of sustained ventricular tachycardia (VT) . It has also been used for rhythm control in atrial fibrillation (AF) . Recent studies have demonstrated its effectiveness and safety profile in patients with different structural heart diseases, making it a valuable option for managing ventricular arrhythmias .
Sinus Rhythm Maintenance in Atrial Fibrillation (AF)
Flecainide is mainly employed for sinus rhythm maintenance in patients with AF. It helps restore and maintain normal heart rhythm, reducing the risk of AF-related complications .
Idiopathic Ventricular Arrhythmias (IVA)
In the absence of ischemic and structural heart disease, flecainide is used to treat idiopathic ventricular arrhythmias . The Cardiac Arrhythmia Suppression Trial (CAST) data supports its efficacy in this context .
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
Studies have shown that flecainide, when added to beta blockers, reduces clinical events, exercise-induced ventricular arrhythmias, and defibrillator shocks in CPVT patients. This effect is observed independently of genotype and even in genotype-negative patients .
Paradoxical Activation of RyR2 Channels
Flecainide has been found to paradoxically increase RyR2 (ryanodine receptor 2) activity. This discovery may have implications for understanding cardiac function and arrhythmias .
作用機序
Target of Action
Flecainide hydrochloride primarily targets fast inward sodium channels and delayed rectifier potassium channels in the heart . These channels play a crucial role in the electrical activity of the heart, influencing the rate and rhythm of heartbeat.
Mode of Action
Flecainide hydrochloride acts by blocking the fast inward sodium channels, which slows the rapid influx of sodium ions during the depolarization phase of the action potential . This blockade prolongs the refractory period of the heart, thereby slowing the heart rate . Flecainide also prevents the opening of delayed rectifier potassium channels, which results in a lengthening of the action potential .
Biochemical Pathways
The blockade of sodium and potassium channels by flecainide affects the action potentials through the Purkinje fibers, a part of the heart’s electrical system . This alteration in the action potentials can influence various biochemical pathways, particularly those involved in cardiac rhythm regulation.
Pharmacokinetics
Flecainide hydrochloride is well absorbed orally with a bioavailability of 90-95% . It reaches peak plasma levels at around 3 hours post-administration . The drug has a half-life of approximately 20 hours, indicating its prolonged presence in the body . It undergoes hepatic metabolism, and about 30% of a single oral dose is excreted unchanged in urine .
Result of Action
The primary result of flecainide’s action is the prevention and treatment of various types of supraventricular tachycardias, including atrial fibrillation and paroxysmal supraventricular tachycardias (PSVT) . By blocking sodium and potassium channels, flecainide slows the heart rate and restores a regular rhythm .
Action Environment
The efficacy and stability of flecainide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its effectiveness . Additionally, certain pathological conditions, such as liver or kidney disease, can impact the drug’s pharmacokinetics and overall effect .
特性
IUPAC Name |
N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3.ClH/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQDMHWQWTIAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2382527.png)
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2382530.png)
![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)

![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)
![N-(2,5-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382535.png)




![3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2382545.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2382546.png)
